molecular formula C6H4S2 B1266192 Thieno[2,3-b]thiophene CAS No. 250-84-0

Thieno[2,3-b]thiophene

Cat. No.: B1266192
CAS No.: 250-84-0
M. Wt: 140.2 g/mol
InChI Key: YHBTXTFFTYXOFV-UHFFFAOYSA-N
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Description

Thieno[2,3-b]thiophene is an organic compound consisting of two fused thiophene rings. It has the molecular formula C6H4S2 and is one of the three constitutional isomers of thienothiophene. This compound is known for its aromatic and bicyclic structure, which makes it a topic of academic interest. This compound does not have commercial applications and is not found naturally .

Mechanism of Action

Thieno[2,3-b]thiophene is an electron-rich conjugated polymer that has a quinoidal structure with a narrow band gap . It facilitates strong intermolecular networking .

Safety and Hazards

Thieno[2,3-b]thiophene is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Future Directions

Thieno[2,3-b]thiophene has various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . It is a potential template for biologically active compounds . It is also used in the synthesis of fullerene-donor-fullerene triads .

Biochemical Analysis

Biochemical Properties

Thieno[2,3-b]thiophene plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to inhibit β-glucuronidase and α-glucosidase enzymes, which are involved in various metabolic processes . The interaction between this compound and these enzymes is characterized by strong binding affinity, leading to the inhibition of enzyme activity. This inhibition can result in altered metabolic pathways and reduced activity of the targeted enzymes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has demonstrated anticancer activity against PC-3 cell lines, indicating its potential as an anticancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, including enzymes and proteins. The compound binds to the active sites of β-glucuronidase and α-glucosidase, leading to enzyme inhibition . This binding interaction disrupts the normal catalytic activity of the enzymes, resulting in decreased metabolic activity. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling molecules, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its inhibitory activity against enzymes for extended periods . Degradation of this compound can occur under certain conditions, leading to a reduction in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and anticancer activity . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of β-glucuronidase and α-glucosidase affects the metabolism of glucuronides and carbohydrates, respectively . These interactions can lead to changes in metabolite levels and altered metabolic pathways, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . This compound can also bind to intracellular proteins, affecting its distribution and activity within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins, as well as its overall biological effects. For example, this compound may accumulate in the nucleus, where it can influence gene expression and cellular signaling pathways.

Preparation Methods

Thieno[2,3-b]thiophene was first isolated in very low yield by heating citric acid with phosphorus pentasulfide (P4S10). More efficient synthetic routes involve cyclization reactions of substituted thiophenes . One common method includes the acid-catalyzed cyclization of substituted thiophenes.

Chemical Reactions Analysis

Thieno[2,3-b]thiophene undergoes various chemical reactions, including:

Major products formed from these reactions include substituted thieno[2,3-b]thiophenes, which can be further utilized in various synthetic applications.

Comparison with Similar Compounds

Thieno[2,3-b]thiophene is compared with other isomers such as thieno[3,2-b]thiophene and thieno[3,4-b]thiophene. These isomers have similar structures but differ in the position of the sulfur atoms. This compound is unique due to its specific arrangement, which influences its chemical reactivity and applications . Other similar compounds include thiophene derivatives like thieno[2,3-b]pyridine and dithieno[3,2-b:2’,3’-d]thiophene .

Properties

IUPAC Name

thieno[2,3-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4S2/c1-3-7-6-5(1)2-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBTXTFFTYXOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102803-21-4
Record name Thieno[2,3-b]thiophene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102803-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80179708
Record name Thieno(2,3-b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250-84-0
Record name Thieno[2,3-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno(2,3-b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000250840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[2,3-b]thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name THIENO(2,3-B)THIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN68ZU79VF
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Record name Liquid thiophthene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029716
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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